Cas no 84371-65-3 (Mifepristone)

Mifepristone 化学的及び物理的性質
名前と識別子
-
- mifepristone
- Mifepriston Dianhydride
- 4,9-dien-3-one r38486 ra-4,9-dien-3-one ru486-6 Mifepriston Dianhydride
- Mifepristone Solution
- 11β-(4-Dimethyl-amino)-phenyl-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
- RU 38486
- RU 486
- RU-38486
- RU-486
- 11β-(4-Dimethylamino)phenyl-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- 11b-[p-(Dimethylamino)phenyl]-17b-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- Mifegyne
- Mifeprex
- Corlux
- Korlym
- RU486
- Mifepriston
- Mifepristonum [Latin]
- Mifepristona [Spanish]
- Mifepristone [USAN:INN:BAN]
- R 38486
- RU 486-6
- MLS000069785
- 320T6RNW1F
- Mifepristone, 98%
- SMR00005848
- (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one (ACI)
- Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11β,17β)- (9CI)
- (8S,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 17β-Hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-ynyl)-estra-4,9-dien-3-one
- C 1073
- CDB 2477
- MeSH ID: D015735
- Mifestone
- MTPill
- Pencrofton
- VGX 410
- (11beta,17beta)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-prop-1-yn-1-ylestra-4,9-dien-3-one
- 11beta-(4-Dimethyl-amino)-phenyl-17beta-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
- MIFEPRISTONE [JAN]
- Pictovir
- BCP02145
- Mifepristonum (Latin)
- MLS001074115
- MIFEPRISTONE [VANDF]
- RU486;C-1073
- GTPL2805
- HY-13683
- 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(prop-1-yn-1-yl)estra-4,9-dien-3-one
- HMS3676D17
- MIFEPRISTONE [INN]
- AS-13938
- Q-201405
- (8S,11R,13S,14S,17S)-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- BIDD:PXR0123
- MIFEPRISTONE (MART.)
- BDBM50072024
- D00585
- 11beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta 4,9-estradiene- 17beta-ol-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
- HMS3649J08
- 11beta-(4-(N,N-Dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta4,9-estradiene-17beta-ol-3-one
- 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
- M 8046
- (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
- 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE
- NCGC00025179-08
- LP00801
- SCHEMBL16087
- Lopac0_000801
- Tox21_301841
- BRD-K37270826-001-31-8
- NCGC00025179-12
- (8S,11R,13S,14S,17S)-11-(4-dimethylaminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- NCGC00025179-23
- SR-01000076011-5
- NCGC00025179-13
- Prestwick0_000299
- CI-1073
- Mifepristone, >=98%
- BRD-K37270826-001-26-8
- NSC-759862
- Korlym (TN)
- CS-1435
- SR-01000076011-1
- SPBio_002457
- HMS3712L20
- Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11b,17b)-
- DTXCID303322
- RU486 (tetramethyl-rhodamine conjugated)
- 11-((4-dimethylamino) phenyl)-17-Hydroxy-17-(1-propynyl) Estra-4,9-dien-3-one
- SR-01000721888-4
- HMS2095L20
- VGX-410
- DTXSID5023322
- s2606
- (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
- CPD000058481
- (1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- 11beta-(4-Dimethylamino)phenyl-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- Tox21_110952_1
- BRN 5779404
- C29H35NO2
- MIFEPRISTONE [MART.]
- HY-13683R
- HMS2052L05
- VX-410
- BRD-K37270826-001-04-5
- CCRIS 9332
- 11beta-(p-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- HB2783
- MIFEPRISTONE [ORANGE BOOK]
- AKOS015895416
- 11ss-[p-(Dimethylamino)fenyl]-17ss-hydroxy- 17-(1-propynyl)estra-4,9-dien-3-on
- HSDB 6841
- 11beta-(4-(dimethylamino)phenyl)-17beta-hydroxy-17alpha-(prop-1-yn-1-yl)estra-4,9-dien-3-one
- MIFEPRISTONE [HSDB]
- EU-0100801
- 1nhz
- Mifeprex (TN)
- Tox21_500801
- (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
- Spectrum5_002045
- G03XB01
- Mifegyne(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
- MIFEPRISTONE [USAN]
- SR-01000721888
- SDCCGSBI-0050778.P002
- (11beta,17beta)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra- 4,9-dien-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
- Mifepristone (Standard)
- Mifepristone 1.0 mg/ml in Acetonitrile
- (aa Beta, 17 beta)-11-(4-(dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- 11.beta.-[4-(Dimethylamino)phenyl]-17.beta.-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
- SR-01000076011
- NC00414
- UNII-320T6RNW1F
- DB00834
- BSPBio_000238
- Mifepristonum
- BPBio1_000262
- HSCI1_000369
- Opera_ID_562
- C07652
- Mifepristone (Mifeprex)
- Q411240
- Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11-beta,17-beta)-
- CS-0694789
- MIFEPRISTONE [WHO-DD]
- MFCD00867226
- VGX-410C
- (11R,13S,14S,17S)-11-(4-Dimethylamino-phenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-one
- NSC 759862
- 17beta-Hydroxy-11beta-[4-(dimethylamino)-phenyl]-17alpha-(prop-1-ynyl)-estra-4,9-dien-3-one
- HMS2090L22
- Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11beta,17beta)-
- Mifepristone, United States Pharmacopeia (USP) Reference Standard
- CHEMBL438575
- NCGC00255152-01
- BDBM18627
- HMS1568L20
- Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11beta,17beta)-
- MLS001424271
- 11beta-(4-(Dimethylamino)phenyl)-17-hydroxy-21-methyl-19-nor-17alpha-pregna-4,9-dien-20-m-3-on
- HMS3412D17
- MIFEPRISTONE [USP-RS]
- CHEBI:50692
- NSC652104
- SR-01000076011-9
- CAS-84371-65-3
- 11 Beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(propyl-1-ynyl)-delta-4,9-estradiene-17 beta-ol-3-one
- 84371-65-3
- CCG-101164
- NCGC00025179-09
- SR-01000076011-3
- NCGC00025179-06
- 83203-42-3
- Prestwick_570
- Prestwick2_000299
- Prestwick3_000299
- 122742-25-0
- NCGC00261486-01
- Prestwick1_000299
- BRD-K37270826-001-27-6
- NCGC00179632-01
- EN300-117256
- Mifepristona
- (11beta,17beta)-11-(4-(Dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
- (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadeca-1,6-dien-5-one
- Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11.beta.,17.beta.)-
- 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl-1)-17-alpha-(prop-1-ynyl)oestra-4,9-dien-3-one
- NCGC00025179-05
- HMS2230P21
- MIFEPRISTONE (USP-RS)
- HMS3884D12
- RU 38486(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
- RU-486; MIFEPRISTONE
- Pictovir (TM)
- Tox21_110952
- C-1073
- NCGC00025179-07
- 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-on
- CHEMBL1276308
- SMR000058481
- Mifepristone (JAN/USAN/INN)
- Z1501480424
- MIFEPRISTONE [MI]
- 2w8y
- HMS3262B03
- Mifepristone
-
- MDL: MFCD00867226
- インチ: 1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
- InChIKey: VKHAHZOOUSRJNA-GCNJZUOMSA-N
- ほほえんだ: C[C@@]12[C@](O)(C#CC)CC[C@H]1[C@@H]1CCC3=CC(CCC3=C1[C@@H](C1C=CC(N(C)C)=CC=1)C2)=O
- BRN: 5779404
計算された属性
- せいみつぶんしりょう: 429.26700
- どういたいしつりょう: 429.266779
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 921
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 21
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0731 (rough estimate)
- ゆうかいてん: 192.0 to 198.0 deg-C
- ふってん: 628.6°C at 760 mmHg
- フラッシュポイント: 110 °C
- 屈折率: 1.6290 (estimate)
- ようかいど: Soluble in water (partly), DMF (~30 mg/ml), ethanol (50 mg/ml), methanol, and DMSO (86 mg/ml at 25 °C).
- PSA: 40.54000
- LogP: 5.40650
- かんど: 熱に敏感である
- マーカー: 6186
- ひせんこうど: +138.0° to +144.0° (c=0.5, CHCl3)
- ようかいせい: それはメタノールやジクロロメタンに溶け、エタノールや酢酸エチルに溶け、水にほとんど溶けない。
Mifepristone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302+H312+H332
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 60-61
- セキュリティの説明: S53-S22-S36/37/39-S45
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:KG2955000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R60
Mifepristone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D488421-100g |
Mifepristone |
84371-65-3 | 97% | 100g |
$920 | 2024-06-05 | |
Enamine | EN300-117256-0.25g |
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one |
84371-65-3 | 95% | 0.25g |
$71.0 | 2023-07-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99420-25g |
Mifepristone |
84371-65-3 | 99% | 25g |
¥1587.0 | 2022-12-29 | |
Enamine | EN300-117256-1.0g |
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one |
84371-65-3 | 95% | 1.0g |
$144.0 | 2023-07-04 | |
TRC | M343975-10mg |
Mifepristone |
84371-65-3 | 10mg |
$ 63.00 | 2023-09-06 | ||
TRC | M343975-1g |
Mifepristone |
84371-65-3 | 1g |
$190.00 | 2023-05-17 | ||
Enamine | EN300-117256-0.1g |
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one |
84371-65-3 | 95% | 0.1g |
$50.0 | 2023-07-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99420-1g |
Mifepristone |
84371-65-3 | 99% | 1g |
¥129.0 | 2024-07-15 | |
BAI LING WEI Technology Co., Ltd. | 427600-5G |
Mifepristone, 98%, a progesterone receptor (PR) and glucocorticoid receptor (GR) antagonist with IC50s of 0.2 nM and 2.6 nM in in vitro assay |
84371-65-3 | 98% | 5G |
¥ 2717 | 2022-04-26 | |
ChemScence | CS-1435-100mg |
Mifepristone |
84371-65-3 | 98.67% | 100mg |
$60.0 | 2022-04-26 |
Mifepristone 合成方法
ごうせいかいろ 1
2.1 Solvents: Dichloromethane , Water ; pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone , Water ; 12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
3.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
ごうせいかいろ 2
1.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
ごうせいかいろ 3
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone , Water ; 12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
2.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
ごうせいかいろ 4
ごうせいかいろ 5
2.1 Solvents: Acetonitrile ; 5 h, reflux
2.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
3.1 Solvents: Ethanol , Water ; pH 7.2
ごうせいかいろ 6
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7
ごうせいかいろ 7
1.2 Solvents: Tetrahydrofuran ; -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Acetic acid Solvents: Water ; 2 h, rt → 50 °C
1.5 Solvents: Water
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7
ごうせいかいろ 8
1.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
ごうせいかいろ 9
1.2 Solvents: Tetrahydrofuran ; 50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ; -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Acetic acid Solvents: Water ; 2 h, rt → 50 °C
2.5 Solvents: Water
2.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7
ごうせいかいろ 10
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone , Water ; 12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
ごうせいかいろ 11
1.2 Solvents: Dichloromethane ; -5 °C
1.3 Reagents: Trisodium phosphate ; 8 h, 0 °C
2.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ; 50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ; -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Acetic acid Solvents: Water ; 2 h, rt → 50 °C
3.5 Solvents: Water
3.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7
ごうせいかいろ 12
1.2 Solvents: Tetrahydrofuran ; 20 min, rt
2.1 Solvents: Dichloromethane , Water ; pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone , Water ; 12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
ごうせいかいろ 13
1.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
ごうせいかいろ 14
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
2.1 Solvents: Ethanol , Water ; pH 7.2
ごうせいかいろ 15
1.2 Catalysts: Cuprous chloride ; 10 - 15 min, 0 °C
1.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ; 10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone , Water ; 30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ; pH 8, 0 °C
Mifepristone Raw materials
- Mifepristone
- Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal
- Estra-5(10),9(11)-dien-3-one, 17-hydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (17beta)-
- 5β,10β-Epoxy-3,3-ethylenedioxy-17β-hydroxy-17α-(prop-1-ynyl)estr-9(11)-ene
- 2-(1-Hydroxyethyl)-7-(methoxymethoxy)-8-quinolinecarbonitrile
- 8-Cyano-7-hydroxy-N-[4-[(11β,17β)-17-hydroxy-3-oxo-17-(1-propyn-1-yl)estra-4,9-dien-11-yl]phenyl]-N,N,α-trimethyl-2-quinolinemethanaminium
- (5α,10α,17β)-5,10-Epoxy-17-hydroxy-17-(1-propyn-1-yl)-estr-9(11)-en-3-one Cyclic 1,2-Ethanediyl Acetal;
- (5α,10α)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)
- 4-Bromo-N,N-dimethylaniline
- Methanesulfonic acid,ion(1-) (8CI,9CI)
- Chlorotrimethylsilane
- 7-(Methoxymethoxy)-2-[1-[(methylsulfonyl)oxy]ethyl]-8-quinolinecarbonitrile
- (5α,11β)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)
- 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
- 3,3-(Ethylenedioxy)-5β,10β-epoxyestra-9(11)-en-17-one
Mifepristone Preparation Products
Mifepristone サプライヤー
Mifepristone 関連文献
-
Dymytrii Listunov,Valérie Maraval,Remi Chauvin,Yves Génisson Nat. Prod. Rep. 2015 32 49
-
Lin Wang,WenCheng Zhao,Fei Leng,JinYing Ge,ZhiGao Bu,Yi Zhang,Ping Liu Mol. BioSyst. 2011 7 1926
-
Jianlei Wu,Xuemei Yu,Jian Liu,Yuqin Lin,Yu Gao,Lee Jia,Haijun Chen RSC Adv. 2016 6 7195
-
Seo Hyun Shin,Gihyun Hur,Na Ra Kim,Jung Han Yoon Park,Ki Won Lee,Hee Yang Food Funct. 2023 14 1869
-
Michelle Bamberger,Marika Nell,Ahmed H. Ahmed,Renee Santoro,Anthony R. Ingraffea,Rana F. Kennedy,Susan C. Nagel,Damian E. Helbling,Robert E. Oswald Environ. Sci.: Processes Impacts 2019 21 988
-
Pablo H. Di Chenna,Adriana S. Veleiro,Juan M. Sonego,Nora R. Ceballos,M. Teresa Garland,Ricardo F. Baggio,Gerardo Burton Org. Biomol. Chem. 2007 5 2453
-
José García-Calvo,Patricia Calvo-Gredilla,Saúl Vallejos,José Miguel García,José Vicente Cuevas-Vicario,Gabriel García-Herbosa,Manuel Avella,Tomás Torroba Green Chem. 2018 20 3875
-
Jaime Nivala,Peta A. Neale,Tobias Haasis,Stefanie Kahl,Maria K?nig,Roland A. Müller,Thorsten Reemtsma,Rita Schlichting,Beate I. Escher Environ. Sci.: Water Res. Technol. 2018 4 206
-
Yu Han,Lynn Sanford,David M. Simpson,Robin D. Dowell,Amy E. Palmer Metallomics 2020 12 346
-
Philip M. E. Probert,Stephanie K. Meyer,Fouzeyyah Alsaeedi,Andrew A. Axon,Emma A. Fairhall,Karen Wallace,Michelle Charles,Fiona Oakley,Paul A. Jowsey,Peter G. Blain,Matthew C. Wright Toxicol. Res. 2015 4 203
Mifepristoneに関する追加情報
Comprehensive Overview of Mifepristone (CAS No. 84371-65-3): Mechanism, Applications, and Current Research Trends
Mifepristone, also known as RU-486 or Mifegyne, is a synthetic steroid compound with the CAS registry number 84371-65-3. As a selective progesterone receptor antagonist, it has garnered significant attention in medical and pharmaceutical research due to its unique pharmacological profile. The compound's molecular formula is C29H35NO2, with a molecular weight of 429.6 g/mol, and it exhibits poor water solubility but good lipid solubility.
Originally developed in the 1980s, Mifepristone has become a subject of intense study for its dual action as both an antiglucocorticoid and anti-progestogenic agent. Current research focuses on its potential applications beyond reproductive health, including investigations into Cushing's syndrome treatment, psychiatric disorders, and even certain oncological conditions. The compound's ability to modulate hormone receptors makes it particularly interesting for researchers exploring endocrine-disrupting chemicals and their effects on human physiology.
In pharmaceutical formulations, Mifepristone is typically administered orally, with bioavailability ranging from 25-70% depending on dosing conditions. Its pharmacokinetic profile shows rapid absorption (peak plasma concentrations within 1-2 hours) and extensive metabolism primarily by CYP3A4 enzymes. The compound's elimination half-life averages 18-40 hours, contributing to its sustained biological effects. These characteristics have prompted numerous drug delivery system studies aiming to optimize its therapeutic window.
Recent advancements in Mifepristone research have explored its potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest its glucocorticoid receptor antagonism may reduce neuroinflammation, a hot topic in current neurological research. Additionally, investigations into its effects on metabolic syndrome components—such as insulin resistance and lipid metabolism—have shown promising preclinical results, aligning with growing public interest in metabolic health solutions.
The safety profile of Mifepristone has been extensively documented through decades of clinical use. Common adverse effects include nausea, fatigue, and uterine cramping, typically mild to moderate in severity. Ongoing pharmacovigilance studies continue to monitor its long-term safety, particularly for newer potential indications. This safety data is crucial as researchers investigate repurposing existing drugs—a cost-effective strategy gaining traction in pharmaceutical development.
From a chemical perspective, Mifepristone (CAS 84371-65-3) belongs to the 19-norsteroid class, featuring a distinctive 11β-(4-dimethylaminophenyl) substitution that confers its receptor antagonism properties. Analytical methods for its quantification—including HPLC-MS and UV spectrophotometry—are well-established, supporting quality control in pharmaceutical manufacturing. Stability studies indicate the compound is sensitive to light and oxidation, requiring protective storage conditions.
Emerging trends in personalized medicine have sparked interest in Mifepristone's pharmacogenomics, particularly regarding CYP3A4 polymorphisms that may affect drug metabolism. This aligns with broader healthcare movements toward precision dosing and individualized therapy. Furthermore, its potential role in cancer immunotherapy combinations is being explored, tapping into the booming field of immuno-oncology research.
Environmental scientists have also examined Mifepristone's ecotoxicological profile, given its detection in wastewater systems. While showing low acute toxicity to aquatic organisms, its potential as an endocrine disruptor in wildlife populations remains an active area of study—a concern mirroring public interest in pharmaceutical pollution and water contamination issues.
In regulatory contexts, Mifepristone's status varies globally, with approvals for different indications across jurisdictions. This complex landscape reflects evolving understandings of its risk-benefit ratio and changing societal attitudes toward reproductive health medications. The compound's patent expiration has enabled generic versions in some markets, impacting pharmaceutical economics and accessibility discussions.
Future research directions for Mifepristone (CAS 84371-65-3) include novel derivative development to enhance selectivity, reduce side effects, or improve pharmacokinetics. The growing field of computational drug design offers tools to optimize its molecular structure for specific applications. Additionally, combination therapies utilizing Mifepristone's unique mechanism may unlock new treatment paradigms for hormone-responsive conditions.
84371-65-3 (Mifepristone) 関連製品
- 20115-23-5(phenyl pentanoate)
- 1914-99-4(Chlorophosphonazo III (Technical Grade))
- 105012-15-5(22-Hydroxy Mifepristone)
- 2138050-28-7(3-[(6-Fluoro-2-propylquinazolin-4-yl)sulfanyl]propanoic acid)
- 1208886-79-6(N'-[2-(4-fluorophenyl)ethyl]-N-(pyridin-3-yl)ethanediamide)
- 2770517-97-8(1,1-Dimethyl-5-oxa-6lambda6-thia-7-azaspiro[2.5]octane-6,6-dione)
- 892770-71-7(7-(azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)
- 2199500-65-5((1S)-3,3-difluorocyclohexane-1-carboxylic acid)
- 1091111-55-5(N'-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)
- 478247-86-8(3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one)

